molecular formula C8H4FNO2S B3267045 4-Fluorobenzo[d]isothiazole-3-carboxylic acid CAS No. 441715-58-8

4-Fluorobenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B3267045
CAS No.: 441715-58-8
M. Wt: 197.19 g/mol
InChI Key: MDCUQLQLSZBVNW-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]isothiazole-3-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₈H₄FNO₂S and a molecular weight of 197.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzoisothiazole ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid typically involves the following steps:

    Formation of the benzoisothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorine atom: Fluorination is usually carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluorobenzo[d]isothiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    4-Chlorobenzo[d]isothiazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    4-Bromobenzo[d]isothiazole-3-carboxylic acid: Similar structure with a bromine atom, affecting its chemical behavior.

Uniqueness

The presence of the fluorine atom in 4-Fluorobenzo[d]isothiazole-3-carboxylic acid imparts unique properties, such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-fluoro-1,2-benzothiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCUQLQLSZBVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SN=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluorobenzenethiol (5.0 g, 39.0 mmol) was dissolved in methylene chloride (200 ml), and oxalyl chloride (3.57 ml, 41.0 mmol) and triethylamine (5.71 ml, 41.0 mmol) were added to the solution under stirring at 0° C. The reaction mixture was stirred for 24 hours at room temperature. The reaction mixture was distilled under reduced pressure to remove the solvent. The residue was suspended in methylene chloride (100 ml). After aluminum chloride (7.8 g, 58.5 mmol) was added to the reaction mixture under cooling at 0° C., the reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was poured in ice water, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. To the residue were added concentrated aqueous ammonia (28%, 50 ml) and hydrogen peroxide (35% in water, 50 ml) and the mixture was stirred at room temperature for 24 hours. The crystals thus precipitated were collected by filtration and added with THF (100 ml) and 0.25M NaOH (60 ml, 15 mmol). The resulting mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature and poured in 1M HCl. The mixture was concentrated to dryness under reduced pressure. The residue was purified with chromatography on a silica gel column (middle pressure chromatography system Yamazen, C-18 column, linear gradient of H20 (0.1% HCOOH) and methanol (0.1% HCOOC) from 10% to 90%, 10 ml/min) to give 4-fluorobenzo(d)isothiazole-3-carboxylic acid (590 mg, 8%) as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Quantity
5.71 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzo[d]isothiazole-3-carboxylic acid
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Reactant of Route 6
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